Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This method is favored for its simplicity and efficiency in producing the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, thereby inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Such as clemizole and etonitazene, known for their broad range of biological activities.
Indole Derivatives: Including compounds like tryptophan and serotonin, which have significant roles in biological systems.
Uniqueness
Ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate stands out due to its unique pyrimidobenzimidazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 2-oxo-4-pyridin-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(12-8-5-6-10-19-12)22-13-9-4-3-7-11(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23) |
InChI Key |
FPAVNWZWPNSZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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